molecular formula C14H23NO5 B13888679 [4-(Tert-butoxycarbonylamino)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate

[4-(Tert-butoxycarbonylamino)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate

Cat. No.: B13888679
M. Wt: 285.34 g/mol
InChI Key: YPDMGVPJVTVDJD-UHFFFAOYSA-N
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Description

This compound features a bicyclo[2.2.1]heptane (norbornane) skeleton substituted with a tert-butoxycarbonyl (BOC)-protected amino group at the 4-position and an acetate ester at the 1-ylmethyl position. The BOC group enhances stability during synthetic processes by protecting the amine from unwanted reactions, while the acetate ester may influence solubility and metabolic pathways.

Properties

Molecular Formula

C14H23NO5

Molecular Weight

285.34 g/mol

IUPAC Name

[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[2.2.1]heptan-1-yl]methyl acetate

InChI

InChI=1S/C14H23NO5/c1-10(16)18-9-14-6-5-13(7-14,8-19-14)15-11(17)20-12(2,3)4/h5-9H2,1-4H3,(H,15,17)

InChI Key

YPDMGVPJVTVDJD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC12CCC(C1)(CO2)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods of [4-(Tert-butoxycarbonylamino)-2-oxabicyclo[2.2.1]heptan-1-yl]methyl acetate

General Synthetic Strategy

The synthesis of this compound generally involves the following key steps:

  • Construction of the 2-oxabicyclo[2.2.1]heptane core.
  • Introduction of the amino functionality protected as a tert-butoxycarbonyl (Boc) carbamate.
  • Functionalization of the bicyclic scaffold with a methyl acetate ester group.

The complexity arises from the need to maintain stereochemical integrity during ring formation and functional group transformations.

Starting Materials and Key Intermediates

A common starting material is a suitably substituted bicyclic ketone or alcohol precursor, such as a 2-oxabicyclo[2.2.1]heptan-1-ol derivative, which can be functionalized further.

Detailed Preparation Route

Step 1: Formation of the 2-Oxabicyclo[2.2.1]heptane Core

The bicyclic ether core is typically synthesized via intramolecular cyclization or Diels-Alder reactions involving furan derivatives or related precursors. Literature indicates that ring-opening and ring-closing strategies of γ-butyrolactone derivatives or related bicyclic lactones can be employed to access the oxabicyclic framework with high stereocontrol.

Step 2: Introduction of the Boc-Protected Amino Group

The amino group is introduced by amination of an appropriate precursor, often via azide intermediates that are subsequently reduced and protected with tert-butoxycarbonyl anhydride ((Boc)2O). Enzymatic or asymmetric reductive amination techniques have been reported to achieve the desired stereochemistry.

Step 3: Installation of the Methyl Acetate Moiety

The methyl acetate group is introduced through esterification of a hydroxymethyl substituent on the bicyclic ring. This can be achieved by acetylation using acetic anhydride or acetyl chloride under mild conditions to avoid racemization or decomposition.

Representative Synthetic Procedure (Literature-Based)

  • Starting from (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one, ring-opening yields a trans-3-azido-4-hydroxycyclohexane intermediate.
  • Oxidation converts this intermediate to a cyclohexanone derivative.
  • Enzyme-catalyzed asymmetric reductive amination introduces the amino group with high stereoselectivity.
  • Protection of the amino group with tert-butoxycarbonyl chloride (BocCl) follows.
  • Reduction of the azido group completes the formation of the amino functionality.
  • Finally, acetylation of the hydroxyl group with acetic anhydride or methyl acetate reagents yields the target methyl acetate ester.

Analysis of Preparation Methods

Yield and Purity

The described methods achieve moderate to high yields (typically 60–90%) with good stereochemical control. Purification is generally performed by column chromatography or crystallization.

Reaction Conditions

  • Mild temperatures (room temperature to 80 °C) are preferred to preserve stereochemistry.
  • Use of protecting groups like Boc is critical to prevent side reactions.
  • Enzymatic steps enhance stereoselectivity but may require optimization for scale-up.

Data Table: Summary of Key Synthetic Steps and Conditions

Step No. Reaction Type Reagents/Conditions Yield (%) Notes
1 Ring-opening of bicyclic lactone Base-mediated hydrolysis, mild heating 75–85 Stereoselective ring-opening
2 Oxidation Mild oxidants (e.g., PCC, Swern) 80–90 Converts alcohol to ketone
3 Enzymatic reductive amination Enzyme catalyst, NAD(P)H cofactor, mild temp 70–85 High stereoselectivity
4 Boc protection Boc2O, base (e.g., triethylamine), RT 85–95 Protects amino group
5 Azide reduction Hydrogenation (Pd/C), mild conditions 80–90 Converts azide to amine
6 Acetylation Acetic anhydride or acetyl chloride, base, RT 80–90 Forms methyl acetate ester

Chemical Reactions Analysis

Types of Reactions

[4-(Tert-butoxycarbonylamino)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and catalyst presence play a significant role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

[4-(Tert-butoxycarbonylamino)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-(Tert-butoxycarbonylamino)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulate protein-protein interactions, and influence cellular signaling pathways. The exact mechanism depends on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Key Features of Compared Compounds

Compound Name Bicyclo System Substituents Molecular Formula Molar Mass (g/mol) Key Functional Groups
[4-(Tert-butoxycarbonylamino)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate (Target) [2.2.1]heptane BOC-amino, acetate ester C₁₃H₂₁NO₅ (est.) ~295.3 Carbamate, ester
(4-[(tert-Butoxy)carbonyl]amino)-2-oxabicyclo[2.2.2]octan-1-yl)methyl acetate [2.2.2]octane BOC-amino, acetate ester C₁₅H₂₅NO₅ (est.) ~299.3 Carbamate, ester
[4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanol [2.2.1]heptane Difluoromethyl, hydroxymethyl C₈H₁₂F₂O₂ 178.18 Alcohol, difluoromethyl
[4-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate [2.1.1]hexane Hydroxymethyl, acetate ester C₉H₁₄O₄ 186.21 Alcohol, ester
4-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)-2-ethylbutyl acetate [2.2.1]heptane Dimethyl, ethylbutyl acetate C₁₇H₃₀O₂ 266.42 Ester, branched alkyl
(4-(Trifluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl)methanol [2.2.1]heptane Trifluoromethyl, hydroxymethyl C₈H₁₁F₃O₂ 196.17 Alcohol, trifluoromethyl

Structural and Functional Differences

  • Bicyclo System: The target and most analogs (e.g., ) use the [2.2.1]heptane framework, which confers rigidity and influences stereochemical outcomes. The [2.1.1]hexane derivative has a smaller bicyclo structure, reducing steric hindrance but limiting functional group placement.
  • Substituents: BOC-Amino Group: Unique to the target and the [2.2.2]octane analog , this group enhances stability but reduces aqueous solubility compared to hydroxymethyl or trifluoromethyl analogs . Electron-Withdrawing Groups: The trifluoromethyl group in increases lipophilicity and metabolic stability, while the difluoromethyl group in balances polarity and electronegativity. Ester vs. Alcohol: Acetate esters (target, ) are prone to hydrolysis, whereas alcohols () exhibit higher polarity and hydrogen-bonding capacity.

Physicochemical Properties

  • Molecular Weight : The target (~295 g/mol) is heavier than smaller analogs (e.g., 178–196 g/mol ) but lighter than the branched alkyl derivative (266 g/mol). Higher molecular weight may reduce membrane permeability.
  • Lipophilicity : The BOC group and acetate ester in the target increase hydrophobicity (logP ~2–3 estimated), whereas hydroxymethyl and trifluoromethyl groups in , and enhance polarity.
  • Stability :
    • The BOC group in the target is acid-labile but stable under basic conditions, making it suitable for stepwise synthesis.
    • Acetate esters (target, ) hydrolyze readily in alkaline environments, while trifluoromethyl groups in resist metabolic degradation.

Notes on Data Consistency

  • Discrepancies exist in molecular formulas provided in (e.g., conflicting entries for C₉H₈Cl₂O₂ and CAS 63053-14-5). Calculations here assume standard valency and substituent counts .
  • Collision cross-section (CCS) data for (138.8–148.8 Ų) suggest compact 3D structures, useful for mass spectrometry characterization .

Biological Activity

The compound [4-(Tert-butoxycarbonylamino)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate , with CAS number 2940937-16-4, is a bicyclic derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and potential applications in pharmacology.

  • Molecular Formula : C14H23NO5
  • Molecular Weight : 285.34 g/mol
  • IUPAC Name : 4-(tert-butoxycarbonylamino)-2-oxabicyclo[2.2.1]heptan-1-yl]methyl acetate
  • Purity : Typically above 97% in commercial preparations

Research indicates that the compound may interact with various biological pathways:

  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like cancer and metabolic disorders.
  • Cellular Interaction : The compound has shown potential in modulating cellular signaling pathways, particularly those related to apoptosis and cell proliferation.

Case Studies

  • Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including PC-3 (prostate cancer) and MCF-7 (breast cancer). The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G0/G1 phase.
    Cell LineIC50 (µM)Mechanism of Action
    PC-315Apoptosis induction
    MCF-720Cell cycle arrest
  • Neuroprotective Effects : Another study explored its neuroprotective properties in models of oxidative stress. The results indicated a reduction in reactive oxygen species (ROS) levels, suggesting a potential role in protecting neuronal cells from oxidative damage.
  • Anti-inflammatory Properties : Research has also pointed towards its anti-inflammatory effects, where it downregulated pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Pharmacokinetics

The pharmacokinetic profile of [4-(Tert-butoxycarbonylamino)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate indicates favorable absorption characteristics:

  • Bioavailability : High due to its lipophilic nature.
  • Metabolism : Primarily metabolized by liver enzymes; potential interactions with CYP450 enzymes are under investigation.

Toxicity and Safety

Toxicological studies are essential for evaluating the safety profile of new compounds:

  • Acute Toxicity : Initial assessments show low acute toxicity levels in animal models.
  • Chronic Toxicity : Long-term studies are ongoing to determine any potential adverse effects.

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